(E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide
Description
This compound features a benzoxazole moiety linked to a phenyl group via an acrylamide bridge, with a 5-nitrothiophene substituent. The (E)-configuration of the acrylamide group ensures structural rigidity, which is critical for binding interactions in biological systems.
Properties
IUPAC Name |
(E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O4S/c24-18(10-8-15-9-11-19(28-15)23(25)26)21-14-5-3-4-13(12-14)20-22-16-6-1-2-7-17(16)27-20/h1-12H,(H,21,24)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQDGPPGHXEMJP-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C=CC4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure
The compound can be represented as follows:
This structure features a benzo[d]oxazole moiety and a nitrothiophene group, which are significant for its biological interactions.
Research indicates that compounds with similar structures often exhibit diverse biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : Many derivatives of benzo[d]oxazole have shown inhibitory effects on specific enzymes related to disease pathways.
- Modulation of Signaling Pathways : The compound may influence critical signaling pathways such as the Akt/GSK-3β/NF-κB pathway, which is implicated in neuroprotection and apoptosis regulation .
Antioxidant and Neuroprotective Effects
Studies have demonstrated that compounds similar to this compound exhibit neuroprotective properties:
- Cell Viability : In vitro studies using PC12 cells exposed to β-amyloid (Aβ) showed that certain derivatives can significantly enhance cell viability and reduce neurotoxicity at concentrations as low as 1.25 µg/mL. For instance, compounds tested alongside Aβ 25-35 indicated protective effects against induced apoptosis .
| Compound | Concentration (µg/mL) | Cell Viability (%) | Significance |
|---|---|---|---|
| 5c | 1.25 | 85 | p < 0.001 |
| 5o | 0.625 | 90 | p < 0.001 |
Antiviral Activity
Compounds structurally related to benzo[d]oxazole have been evaluated for antiviral properties, particularly against influenza viruses. The mechanism involves the inhibition of viral replication through interference with viral protein synthesis pathways .
Cytotoxicity Assessment
The cytotoxic effects of this compound and its derivatives were assessed using multiple cell lines. Notably, certain compounds exhibited low cytotoxicity at concentrations up to 30 µg/mL, indicating a favorable safety profile for further development .
Study on Neuroprotection
A study focusing on the neuroprotective effects of benzo[d]oxazole derivatives found that compound 5c significantly reduced the expression of pro-apoptotic factors like Bax while increasing anti-apoptotic factors such as Bcl-2 in Aβ-treated PC12 cells. This suggests a potential therapeutic role in Alzheimer's disease management through modulation of apoptosis-related pathways .
Influenza Virus Inhibition
Another investigation reported that derivatives of benzo[d]oxazole exhibited promising antiviral activity against influenza A and B viruses. The study utilized MTS assays to evaluate cell viability post-treatment with these compounds, highlighting their potential as antiviral agents .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds similar to (E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide exhibit promising anticancer properties. The incorporation of the benzo[d]oxazole moiety has been associated with enhanced cytotoxicity against various cancer cell lines. For instance, derivatives of benzo[d]oxazole have shown effectiveness in inhibiting tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. The nitrothiophene group is known for its ability to disrupt microbial membranes, which may enhance the compound's efficacy against bacterial strains. Studies indicate that similar compounds can act as effective agents against resistant strains of bacteria .
Anti-inflammatory Effects
Research has indicated that compounds featuring the acrylamide structure can exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines, making such compounds candidates for treating inflammatory diseases .
Photovoltaic Materials
The unique electronic properties of this compound suggest potential applications in organic photovoltaics (OPVs). The compound's ability to absorb light and convert it into electrical energy makes it a candidate for use in solar cell technology .
Organic Light Emitting Diodes (OLEDs)
Due to its fluorescent properties, this compound may also find applications in OLED technology. Its ability to emit light when subjected to an electric current can be exploited in display technologies .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the Benzo[d]oxazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Acrylamide Formation : The introduction of the acrylamide moiety often requires coupling reactions facilitated by coupling agents under controlled conditions.
- Nitrothiophene Incorporation : This step may involve nitration reactions followed by coupling with the acrylamide precursor.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Comparison with Similar Compounds
Structural Analogues with Varied Heterocyclic Moieties
(a) Benzothiazole vs. Benzoxazole Derivatives
- N-(Benzo[d]thiazol-2-yl)-3-(naphthalen-2-yl)acrylamide (9a) : Replacing benzoxazole with benzothiazole alters electronic properties due to sulfur’s lower electronegativity compared to oxygen. This substitution may enhance lipophilicity and alter binding affinities in biological targets .
- (E)-N-(Benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide : The dimethoxyphenyl group introduces steric bulk and electron-donating effects, contrasting with the nitrothiophene’s electron-withdrawing nature in the target compound .
(b) Benzimidazole Derivatives
- (E)-3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)acrylamide : The benzimidazole ring, with its two nitrogen atoms, offers distinct hydrogen-bonding interactions. The methylisoxazole substituent further modifies solubility and metabolic stability compared to nitrothiophene .
Substituent Modifications in Acrylamide Derivatives
(a) Nitrothiophene vs. Chlorophenyl Groups
- N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide: Chlorine substituents increase hydrophobicity and may enhance membrane permeability.
(b) Methoxy vs. Nitro Substituents
- (E)-N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide (9b) : The methoxy group is electron-donating, which could reduce oxidative stability compared to nitrothiophene. This substitution may also alter binding kinetics in enzyme inhibition studies .
Core Structure Variations: Acrylamide vs. Propanamide
- The naphthalene group enhances aromatic stacking but may increase molecular weight and logP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
